molecular formula C12H14O B1347610 3-Phenylcyclohexanone CAS No. 20795-53-3

3-Phenylcyclohexanone

Cat. No. B1347610
CAS RN: 20795-53-3
M. Wt: 174.24 g/mol
InChI Key: CJAUDSQXFVZPTO-UHFFFAOYSA-N
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Description

3-Phenylcyclohexanone is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 g/mol . The IUPAC name for this compound is 3-phenylcyclohexan-1-one .


Synthesis Analysis

The synthesis of cyclohexanone, which is an important industrial intermediate to produce nylons, can be achieved through the selective hydrogenation of phenol . This process comprises one-step and two-step processes . Most of the studies have used carbon or carbon–nitrogen supported catalysts loaded with Pd . The high performance was found associated with the high surface area of the catalyst and uniformly dispersed metal nanoparticles .


Physical And Chemical Properties Analysis

3-Phenylcyclohexanone has a density of 1.0±0.1 g/cm³ . Its boiling point is 294.0±29.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 53.4±3.0 kJ/mol . The flash point is 123.7±19.2 °C . The index of refraction is 1.538 . The molar refractivity is 52.2±0.3 cm³ . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .

Scientific Research Applications

3-Phenylcyclohexanone is a chemical compound with the molecular formula C12H14O . It is used in various scientific and industrial applications due to its unique chemical properties. Here are some general details about this compound:

  • Physical Properties : It is a colorless to yellow clear liquid . It has a molecular weight of 174.24 .
  • Safety Information : It is classified under GHS07 for safety, with the signal word being ‘Warning’. The hazard statements include H302, H315, and H319 .
  • Storage and Handling : It should be stored in a sealed container in a dry environment, with a temperature between 2-8°C .

Safety And Hazards

Users should avoid contact with skin and eyes when handling 3-Phenylcyclohexanone . Suitable gloves and protective clothing should be worn . In case of contact, contaminated clothing and gloves should be removed and washed before re-use .

properties

IUPAC Name

3-phenylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJAUDSQXFVZPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70297900
Record name 3-Phenylcyclohexanone
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylcyclohexanone

CAS RN

20795-53-3
Record name 3-Phenylcyclohexanone
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Record name 3-Phenylcyclohexanone
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Record name Cyclohexanone, 3-phenyl-
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Record name 3-Phenylcyclohexanone
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Synthesis routes and methods I

Procedure details

The title compound was obtained using a procedure analogous to that described in Step 1 of Example 10 using cyclohex-2-enone (1.0 g, 10.4 mmol) and phenylboronic acid (1.3 g, 10.4 mmol) to afford the title compound as a colorless oil. MS m/z: 175(M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of phenylboronic acid (0.630 g, 5.17 mmol) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (0.0193 g, 0.0310 mmol) in 10:1 dioxane/water (2.5 ml) was added acetylacetonatobis(ethylene)rhodium(I) (0.00800 g, 0.0310 mmol), and the reaction was degassed with argon. To this was added cyclohex-2-enone (0.100 ml, 1.03 mmol), and the reaction was heated to 120° C. for 16 hours in a screw-top vial. The reaction was allowed to cool to ambient temperature, diluted with EtOAc, and washed with twice with saturated sodium bicarbonate and once with saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was purified on a Biotage SP1 system eluting with a linear gradient of 5-50% EtOAc in hexanes to yield 60 mg of the title compound (33.3% yield).
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.008 g
Type
catalyst
Reaction Step One
Quantity
0.0193 g
Type
catalyst
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
33.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
417
Citations
P Scafato, F Caprioli, L Pisani, D Padula, F Santoro… - Tetrahedron, 2013 - Elsevier
… )-3-phenylcyclopentanone, (S)-3-phenylcyclohexanone, and (S)-3-phenylcycloheptanone (including (S)-3-phenylcyclopentanone-2,2,5,5-d 4 and (S)-3-phenylcyclohexanone-2,2,6,6-d …
Number of citations: 17 www.sciencedirect.com
VL Gein, NV Nosova, AV Vagapova… - Russian Journal of …, 2019 - Springer
… Recently, we have obtained 2-acetyl-5-hydroxy5-methyl-3-phenylcyclohexanone 1a and alkyl 4-hydroxy-4-methyl-2-oxo-6-phenylcyclohexanecarboxylates 1b–1h by reacting …
Number of citations: 6 link.springer.com
S Hernández-Ortega, F Jiménez-Cruz… - … Section C: Crystal …, 2001 - scripts.iucr.org
The title compound, ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate, C15H18O4, was obtained by a Michael–Aldol condensation and has the cyclohexanone in a chair …
Number of citations: 5 scripts.iucr.org
JC Bardhan, RC Banerjee - Journal of the Chemical Society …, 1956 - pubs.rsc.org
To extend this cyclisation we have prepared 3-benzylcyclohexanol, by reactions shown in the annexed scheme. Curiously, on treatment with phosphoric anhydride this alcohol gave the …
Number of citations: 2 pubs.rsc.org
P TOMBOULIAN… - The Journal of Organic …, 1959 - ACS Publications
… Hydroxy-2-cyclohexen-l-one reacts with the phenyl Grignard reagent to form the conjugate addition product, 2-hydroxy3- phenylcyclohexanone. Treatment of thiscompound with the …
Number of citations: 11 pubs.acs.org
GN Walker - Journal of the American Chemical Society, 1955 - ACS Publications
… Hydrolysis and decarboxylation of thematerial gave ketone V,which in turn gave the known compound 3-phenylcyclohexanone upon hydrogenation. Ketone V and its 2,4-…
Number of citations: 24 pubs.acs.org
NV Nosova, AV Vagapov, VL Gein, LF Gein… - Russian Journal of …, 2018 - Springer
The reaction of benzoylacetone with aromatic aldehydes under basic catalysis conditions afforded 3-aryl-2,4-dibenzoyl-5-hydroxy-5-methylcyclohexanones. The reaction of …
Number of citations: 3 link.springer.com
AG Schultz, RE Harrington - Journal of the American Chemical …, 1991 - ACS Publications
… (+)-3-phenylcyclohexanone on treatment withlithium in NH3/THF solution. … (+)-3-phenylcyclohexanone (11). A rotation of [a]22D +20.5 (c 0.58, CHC13) was determined for (3/?)-ll (98.7…
Number of citations: 39 pubs.acs.org
R Hema, V Parthasarathi, K Ravikumar… - … Section E: Structure …, 2006 - scripts.iucr.org
In the title compound, C21H28O6, the cyclohexanone ring exhibits a chair conformation. The isopropoxy carbonyl groups are oriented in different directions with respect to the …
Number of citations: 7 scripts.iucr.org
F Massicot, AM Iriarte, T Brigaud, A Lebrun… - Organic & Biomolecular …, 2011 - pubs.rsc.org
… under basic conditions and was converted, depending on the stoichiometry of the base, into the surprisingly stable ketol 4-fluoro-4-(trifluoromethyl)-3-hydroxy-3-phenylcyclohexanone 4 …
Number of citations: 17 pubs.rsc.org

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